molecular formula C10H8BrNO B1505030 5-Bromo-2-cyclopropyl-1,3-benzoxazole CAS No. 915923-17-0

5-Bromo-2-cyclopropyl-1,3-benzoxazole

Cat. No. B1505030
CAS RN: 915923-17-0
M. Wt: 238.08 g/mol
InChI Key: JMMVKTYIPNMKOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoxazoles, including “5-Bromo-2-cyclopropyl-1,3-benzoxazole”, often involves the use of 2-aminophenol as a precursor . This precursor can react with different aldehydes under various conditions and with catalysts like nanocatalysts, metal catalysts, and ionic liquid catalysts .


Molecular Structure Analysis

The molecular structure of “5-Bromo-2-cyclopropyl-1,3-benzoxazole” is represented by the molecular formula C10H8BrNO.

Scientific Research Applications

Antimicrobial Activity

5-Bromo-2-cyclopropyl-1,3-benzoxazole: and its derivatives have been studied for their potential as antimicrobial agents. They have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger. These compounds can be particularly useful in tackling drug-resistant infections and could lead to the development of new antibiotics .

Anticancer Properties

Research has indicated that benzoxazole derivatives exhibit anticancer activities. They have been tested against various cancer cell lines, including human colorectal carcinoma (HCT116), and some compounds have shown promising results, comparable to standard drugs like 5-fluorouracil. This suggests that 5-Bromo-2-cyclopropyl-1,3-benzoxazole could be a valuable compound in cancer research, potentially leading to new chemotherapeutic agents .

Drug Development

The benzoxazole core is a component of many marketed drugs due to its wide range of biological activities. It’s found in non-steroidal anti-inflammatory drugs, antibiotics, and muscle relaxants. The diverse pharmacological activities of benzoxazole derivatives make them an essential scaffold in drug development, with 5-Bromo-2-cyclopropyl-1,3-benzoxazole being a candidate for creating new therapeutic agents .

Biological Material Synthesis

Benzoxazole derivatives are used as intermediates in the synthesis of new biological materials. Their structural properties allow them to interact efficiently with biological targets, which is crucial in the design of materials with specific functions. This makes 5-Bromo-2-cyclopropyl-1,3-benzoxazole a significant compound in the field of material science .

Enzyme Inhibition

Some benzoxazole derivatives have been found to inhibit enzymes like DNA topoisomerases, which are crucial for DNA replication. This inhibition can be leveraged in the development of drugs targeting diseases where DNA replication plays a key role, such as cancer. The ability of 5-Bromo-2-cyclopropyl-1,3-benzoxazole to act as an enzyme inhibitor can be explored further for therapeutic applications .

Suzuki–Miyaura Coupling

In organic synthesis, the Suzuki–Miyaura coupling reaction is a widely used method to form carbon-carbon bonds. Benzoxazole derivatives can be used as substrates in this reaction due to their stability and reactivity5-Bromo-2-cyclopropyl-1,3-benzoxazole could serve as a precursor in the synthesis of complex organic molecules through this coupling process .

Mechanism of Action

properties

IUPAC Name

5-bromo-2-cyclopropyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-7-3-4-9-8(5-7)12-10(13-9)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMVKTYIPNMKOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(O2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650829
Record name 5-Bromo-2-cyclopropyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-cyclopropyl-1,3-benzoxazole

CAS RN

915923-17-0
Record name 5-Bromo-2-cyclopropylbenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915923-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-cyclopropyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-cyclopropyl-1,3-benzoxazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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